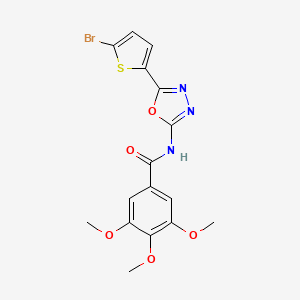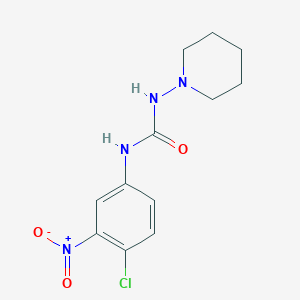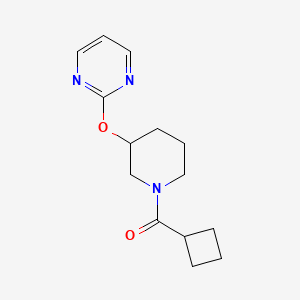
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may possess a range of biological activities, which could be attributed to the presence of the 1,3,4-oxadiazole core and the substituted benzamide moiety.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the formation of the oxadiazole ring through a cyclization reaction. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of an acid precursor, followed by treatment with hydrazine hydrate and subsequent ring closure with carbon disulfide and potassium hydroxide . Although the exact synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide is not detailed in the provided papers, it is likely to follow a similar pathway involving key steps such as amidation, cyclization, and substitution reactions.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of substituents on the oxadiazole ring, such as a bromothiophene group, can significantly influence the compound's electronic properties and reactivity. X-ray crystallography is often used to confirm the structure of such compounds, as seen in the unexpected formation of a 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole derivative .
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives can involve various transformations, including ortho-C–H amidation and cyclization, as demonstrated in the synthesis of 2-aryl quinazolin-4(3H)-one derivatives . These reactions are often catalyzed by transition metals, such as rhodium, which can facilitate the regioselective formation of bonds. The bromothiophene and trimethoxybenzamide substituents in the compound of interest may also participate in further chemical reactions, potentially leading to a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide would be influenced by its molecular structure. The presence of electronegative atoms like nitrogen and oxygen in the oxadiazole ring, along with the electron-withdrawing bromine atom and electron-donating methoxy groups, would affect the compound's polarity, solubility, and overall reactivity. Spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are typically employed to elucidate these properties, as seen in the confirmation of substitutions on the oxadiazole core .
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Compounds with structural similarities to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated for their anticancer potential. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds were found to exhibit higher anticancer activities than the reference drug etoposide in some cases, showcasing the therapeutic potential of such structures in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
Research on derivatives of 1,3,4-oxadiazole and thiophene has revealed moderate to good antimicrobial and antifungal activities. Specific compounds synthesized from 5-bromothiophene-2-carbohydrazide and different benzoic acid derivatives showed promising results against a variety of microbial and fungal strains, indicating potential for the development of new antimicrobial agents (Makwana & Naliapara, 2014).
Antioxidant Properties
Compounds featuring the 1,3,4-oxadiazole moiety have also been studied for their antioxidant properties. Specific derivatives were evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and demonstrated significant free-radical scavenging abilities. These findings suggest a potential application in conditions where oxidative stress plays a role, further underscoring the versatility of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide (Shakir, Ariffin, & Abdulla, 2014).
Corrosion Inhibition
The structural motif of 1,3,4-oxadiazole derivatives has been explored for applications beyond biomedical research, such as corrosion inhibition. A study on a similar compound, 5-((2-ethyl-1Hbenzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (EBIMOT), revealed its high efficacy in inhibiting mild steel corrosion in hydrochloric acid. This suggests that compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide could serve as effective corrosion inhibitors, contributing to the preservation of metal surfaces in industrial applications (Ammal, Prajila, & Joseph, 2017).
Safety and Hazards
Wirkmechanismus
Mode of Action
The presence of the 1,3,4-oxadiazole ring and the 5-bromothiophen-2-yl group in its structure suggests that it might interact with its targets through a combination of hydrogen bonding, aromatic stacking, and halogen interactions .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Compounds containing 1,3,4-oxadiazole rings have been found to exhibit a wide range of biological activities, suggesting that this compound could potentially interact with multiple biochemical pathways .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by light and temperature, as suggested by its recommended storage conditions .
Eigenschaften
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)14(21)18-16-20-19-15(25-16)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGJWDOLSNABHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)
![3-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3010241.png)
![Isopropyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3010242.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol](/img/structure/B3010244.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3010246.png)


![[2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B3010252.png)
![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3010253.png)

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

